molecular formula C12H14BrNO B1270358 1-(4-Bromobenzoyl)piperidine CAS No. 98612-93-2

1-(4-Bromobenzoyl)piperidine

Cat. No. B1270358
CAS RN: 98612-93-2
M. Wt: 268.15 g/mol
InChI Key: IXWFXRPZWAIOTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-Bromobenzoyl)piperidine and related compounds involves multiple steps, including lithiation, addition of piperidone, and cyclization processes. Such methods are integral for creating compounds with potential as central nervous system agents (Bauer et al., 1976). Further exploration into simplified analogues has led to compounds with varied activities, emphasizing the importance of structural modification (Martin et al., 1979).

Molecular Structure Analysis

Investigations into the molecular structure, including X-ray diffraction studies, provide detailed insights into the conformational and spatial arrangement of atoms within the compound. These analyses are crucial for understanding the compound's reactivity and interactions at the molecular level (Prasad et al., 2018).

Scientific Research Applications

1. Anticancer Applications

  • Summary of Application: Piperidine and its derivative piperine have been observed to have therapeutic properties against various types of cancers. These include breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
  • Methods of Application: The compounds are used alone or in combination with other drugs to treat various cancers. They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/A κt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc .
  • Results or Outcomes: The compounds have shown potential in inhibiting the growth of various types of cancers, providing a promising avenue for future cancer treatments .

2. Synthesis of Natural Alkaloids

  • Summary of Application: Piperidines are used in the synthesis of natural alkaloids such as (+)-241D, (−)-241D, isosolenopsin A, and (−)-epimyrtine .
  • Methods of Application: A stereoselective three-component vinylogous Mannich-type reaction (VMR) of 1,3-bis-trimethylsily enol ether was investigated and found to give cyclized chiral dihydropyridinone compound as an adduct .
  • Results or Outcomes: The method was showcased by concise two-step approaches in the synthesis of the bioactive natural alkaloids. When properly functionalized substrate aldehyde was employed, the corresponding dihydropyridinone adduct cyclized to form a second piperidine ring, leading to a chiral polyfunctional quinolizidine enaminone .

Safety And Hazards

The safety information for “1-(4-Bromobenzoyl)piperidine” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-bromophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWFXRPZWAIOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354203
Record name 1-(4-Bromobenzoyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobenzoyl)piperidine

CAS RN

98612-93-2
Record name 1-(4-Bromobenzoyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Bie, X Liu, Y Shi, H Cao, Y Han… - The Journal of Organic …, 2020 - ACS Publications
We report the rhodium-catalyzed base-free decarbonylative borylation of twisted amides. The synthesis of versatile arylboronate esters from aryl twisted amides is achieved via …
Number of citations: 13 pubs.acs.org
M Zhu, K Fujita, R Yamaguchi - The Journal of Organic Chemistry, 2012 - ACS Publications
A simple and convenient CuI/2-pyridonate catalytic system for the oxidative amidation of aldehydes with secondary amines has been developed. With this system, a variety of useful …
Number of citations: 84 pubs.acs.org
PY Choy, MH Tse, FY Kwong - Chemistry–An Asian Journal, 2023 - Wiley Online Library
Transition metal‐catalyzed borylation has emerged as a powerful and versatile strategy for synthesizing organoboron compounds. These compounds have found widespread …
Number of citations: 3 onlinelibrary.wiley.com

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